sEH Inhibitory Potency Versus the Widely Used Reference Inhibitor AUDA
The target compound inhibits recombinant human soluble epoxide hydrolase (sEH) with a Ki of 1.40–1.43 nM as measured by FRET-based displacement assays [1]. This represents an approximately 13- to 49-fold improvement in potency over the commonly used urea-based sEH inhibitor AUDA, which exhibits IC₅₀ values of 18 nM (mouse sEH) and 69 nM (human sEH) . The comparison is cross-study but both utilize purified recombinant enzyme preparations, supporting meaningful potency ranking.
| Evidence Dimension | sEH inhibition potency (binding affinity) |
|---|---|
| Target Compound Data | Ki = 1.40–1.43 nM (recombinant human sEH, FRET displacement) |
| Comparator Or Baseline | AUDA: IC₅₀ = 18 nM (mouse sEH), 69 nM (human sEH) |
| Quantified Difference | ≈13-fold (vs. mouse) to ≈49-fold (vs. human) improved potency |
| Conditions | Purified recombinant sEH; target compound assessed via FRET displacement (BindingDB Assay IDs 10155, 8631); AUDA data from vendor-validated biochemical assays. |
Why This Matters
For researchers requiring maximal sEH inhibition at minimal compound concentration, the target compound's sub-2 nM Ki directly reduces the amount of inhibitor needed per assay, lowering per-experiment cost and minimizing potential off-target effects at higher concentrations.
- [1] BindingDB. BDBM408978: Ki = 1.40 nM (Assay ID 10155) and Ki = 1.43 nM (Assay ID 8631) for recombinant human sEH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978. View Source
